(R)-2-(Fluoromethyl)pyrrolidine hydrochloride

Medicinal Chemistry Stereochemistry Drug Discovery

Metabolically labile amines often stall lead optimization. (R)-2-(Fluoromethyl)pyrrolidine hydrochloride directly addresses this with class-validated high intrinsic microsomal stability, enabling rational pKa/LogP tuning and stereospecific target engagement. - Predictable pKa reduction & LogP modulation for oral bioavailability enhancement - Defined (R)-stereochemistry ensures unambiguous SAR interpretation at chiral biological targets - Supplied as ≥97% pure white to yellow solid, packaged under inert atmosphere with 0-8°C storage for reliable, global delivery to your discovery site.

Molecular Formula C5H11ClFN
Molecular Weight 139.6 g/mol
CAS No. 875553-78-9
Cat. No. B1395559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Fluoromethyl)pyrrolidine hydrochloride
CAS875553-78-9
Molecular FormulaC5H11ClFN
Molecular Weight139.6 g/mol
Structural Identifiers
SMILESC1CC(NC1)CF.Cl
InChIInChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
InChIKeyAUADADXQUIBHDA-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS 875553-78-9): A Chiral Fluorinated Pyrrolidine Building Block for Pharmaceutical Research


(R)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS 875553-78-9), also known as (2R)-2-(fluoromethyl)pyrrolidine hydrochloride, is a chiral fluorinated saturated heterocyclic amine featuring a pyrrolidine ring with a fluoromethyl group at the 2-position in the R-configuration [1]. Its molecular formula is C5H11ClFN, and it is typically supplied as a white to yellow solid with a purity of 95-97% . The compound is a key building block in medicinal chemistry for modulating physicochemical properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability [1].

The Scientific Rationale for Specifying (R)-2-(Fluoromethyl)pyrrolidine Hydrochloride Over Its Enantiomer or Non-Fluorinated Analogs


Substituting (R)-2-(Fluoromethyl)pyrrolidine hydrochloride with its (S)-enantiomer, the racemic mixture, or non-fluorinated pyrrolidine analogs is not scientifically equivalent and can compromise research outcomes. The (R)-stereochemistry dictates specific three-dimensional interactions with chiral biological targets, while the presence of the fluoromethyl group profoundly alters key physicochemical properties, including a reduction in basicity (pKa) and modulation of lipophilicity (LogP) compared to non-fluorinated pyrrolidine [1]. Furthermore, this fluorination is shown to confer high metabolic stability, a critical advantage in drug discovery that would be absent in non-fluorinated analogs [1]. Therefore, the precise combination of chirality and fluorination in this specific compound is essential for achieving predictable and reproducible results in structure-activity relationship (SAR) studies and medicinal chemistry campaigns.

Quantitative Differentiation of (R)-2-(Fluoromethyl)pyrrolidine Hydrochloride: Key Procurement Evidence


Chiral Specificity: The Critical Difference Between (R)- and (S)- Enantiomers

(R)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS 875553-78-9) is a single enantiomer with defined stereochemistry (2R configuration), distinguishing it from its (S)-enantiomer (CAS 787564-55-0) . The (R)- and (S)- forms are not interchangeable; the stereochemistry is a primary driver of differential biological activity . While direct comparative biological data for the isolated enantiomers is limited in public literature, the fundamental principle of chiral recognition dictates that they will interact differently with chiral biological environments, leading to distinct pharmacological profiles . The use of a specific enantiomer ensures the defined three-dimensional orientation required for reproducible SAR and target engagement studies, avoiding the confounding effects of a racemate.

Medicinal Chemistry Stereochemistry Drug Discovery

Enhanced Metabolic Stability: A Key Differentiator from Non-Fluorinated Pyrrolidines

Fluorination of saturated heterocyclic amines like pyrrolidine is a well-established strategy to improve metabolic stability. A 2023 systematic study demonstrated that mono- and difluorinated pyrrolidines, including 2-(fluoromethyl) derivatives, generally exhibit high intrinsic microsomal clearance stability (i.e., low clearance), making them resistant to oxidative metabolism [1]. This is a key advantage over non-fluorinated pyrrolidine, which lacks this metabolic shield [1]. The study measured intrinsic microsomal clearance (CLint) for a series of fluorinated pyrrolidines, and nearly all compounds showed high stability, with the exception of one specific 3,3-difluoroazetidine analog [1]. This data supports the class-level inference that (R)-2-(Fluoromethyl)pyrrolidine hydrochloride offers significantly improved metabolic stability compared to its non-fluorinated counterpart.

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Modulated Physicochemical Properties: pKa and LogP Shift Driven by Fluorination

The introduction of a fluoromethyl group into the pyrrolidine scaffold significantly alters its physicochemical properties. The 2023 study by Melnykov et al. established that mono-fluorination of saturated heterocyclic amines reduces basicity (pKa) and modulates lipophilicity (LogP) [1]. For instance, the introduction of a fluoromethyl group leads to a decrease in pKa compared to the parent amine, which can enhance membrane permeability and oral bioavailability. The exact pKa and LogP values for (R)-2-(Fluoromethyl)pyrrolidine were not reported individually in this study, but the class-level trends are clear and applicable [1]. This is in contrast to the non-fluorinated analog, which retains a higher pKa and different lipophilicity profile.

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Availability and Defined Purity: Ensuring Reproducible Research

(R)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS 875553-78-9) is commercially available from multiple major chemical suppliers with defined purity and supporting documentation. This ensures procurement of a well-characterized material suitable for reproducible research. For example, AChemBlock lists it with 97% purity and provides a corresponding MSDS, while Sigma-Aldrich offers it with 95% purity and certificates of analysis . In contrast, alternative analogs like the racemate or the (S)-enantiomer may have limited availability, lower purity grades, or less comprehensive analytical data, which can introduce experimental variability and hinder publication.

Chemical Sourcing Research Reproducibility Analytical Chemistry

Optimal Research and Industrial Applications for (R)-2-(Fluoromethyl)pyrrolidine Hydrochloride Based on Differential Evidence


Lead Optimization in Medicinal Chemistry: Improving Metabolic Stability

Employ (R)-2-(Fluoromethyl)pyrrolidine hydrochloride as a key building block in SAR studies to enhance the metabolic stability of a lead series. Its class-validated high intrinsic microsomal stability [1] makes it a strategic replacement for metabolically labile amines, directly addressing a common liability in drug discovery.

Stereospecific Target Engagement Studies

Utilize this defined (R)-enantiomer to probe the stereospecific requirements of a chiral biological target, such as a receptor or enzyme. The use of the pure enantiomer ensures that observed activity can be unambiguously attributed to a specific three-dimensional interaction, a critical step in rational drug design [1].

Modulation of Physicochemical Properties for Oral Bioavailability

Incorporate (R)-2-(Fluoromethyl)pyrrolidine hydrochloride into a molecular scaffold to systematically lower the pKa and adjust the LogP of a compound [1]. This is a targeted approach to improve oral absorption and membrane permeability, key parameters for developing orally bioavailable drug candidates.

Synthesis of Fluorinated Bioactive Molecules and Probes

Use (R)-2-(Fluoromethyl)pyrrolidine hydrochloride as a versatile chiral synthon for the construction of novel fluorinated pharmaceuticals, agrochemicals, and chemical biology probes [1]. Its defined stereochemistry and unique reactivity profile enable the creation of complex molecules with precise spatial arrangements.

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